2-Thiocyanatoacetonitrile
Overview
Description
2-Thiocyanatoacetonitrile is an organic compound with the molecular formula C₃H₂N₂S. It is known for its unique structure, which includes both a cyano group (-CN) and a thiocyanate group (-SCN).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiocyanatoacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyanomethyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields cyanomethyl thiocyanate as the primary product .
Industrial Production Methods: In an industrial setting, the production of cyanomethyl thiocyanate may involve the continuous flow of reactants through a reactor, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Thiocyanatoacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Electrophilic Addition: The cyano group can participate in electrophilic addition reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, typically under basic conditions.
Electrophilic Addition: Reagents such as halogens or acids can be used under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Thiocyanate derivatives.
Electrophilic Addition: Cyano-substituted compounds.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Thiocyanatoacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism by which cyanomethyl thiocyanate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano and thiocyanate groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Methyl thiocyanate: Similar in structure but lacks the cyano group.
Ethyl thiocyanate: An ethyl group replaces the cyanomethyl group.
Isothiocyanates: Compounds where the thiocyanate group is replaced by an isothiocyanate group (-NCS).
Uniqueness: 2-Thiocyanatoacetonitrile’s unique combination of cyano and thiocyanate groups allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
cyanomethyl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2S/c4-1-2-6-3-5/h2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVOVQNNYSZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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